molecular formula C23H28N4O2S B1678723 5-Lipoxygenase-In-1 CAS No. 138331-04-1

5-Lipoxygenase-In-1

Cat. No.: B1678723
CAS No.: 138331-04-1
M. Wt: 424.6 g/mol
InChI Key: AHWDHLCCXRVAIC-UHFFFAOYSA-N
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Description

R-68151 is a small molecule drug known for its inhibitory effects on the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. R-68151 has been studied for its potential therapeutic applications, particularly in the treatment of immune system diseases and skin conditions such as psoriasis .

Preparation Methods

The synthesis of R-68151 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure the selective inhibition of 5-lipoxygenase without affecting other enzymes such as 12-lipoxygenase, cyclooxygenase, and thromboxane-A2 synthetase .

Chemical Reactions Analysis

R-68151 primarily undergoes reactions that involve its interaction with the 5-lipoxygenase enzyme. The compound inhibits the enzyme’s activity, thereby reducing the production of leukotriene B4, a potent inflammatory mediator. The major product formed from this reaction is a decrease in leukotriene B4 levels, which helps in reducing inflammation .

Scientific Research Applications

Mechanism of Action

R-68151 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotriene A4, which is further converted to leukotriene B4. By inhibiting 5-lipoxygenase, R-68151 reduces the production of leukotriene B4, thereby decreasing inflammation. The molecular target of R-68151 is the active site of the 5-lipoxygenase enzyme, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid .

Comparison with Similar Compounds

R-68151 is unique in its selective inhibition of 5-lipoxygenase without affecting other related enzymes. Similar compounds include:

    ETH615: Another 5-lipoxygenase inhibitor with similar anti-inflammatory properties.

    15-hydroxyeicosatetraenoic acid: A compound involved in the regulation of inflammation.

    Leflunomide: An immunomodulatory drug with anti-inflammatory effects.

    Linetastine: An antihistamine with additional anti-inflammatory properties.

    Lonapalene: A compound with anti-inflammatory and anti-allergic effects.

    MK886: A leukotriene biosynthesis inhibitor.

    Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.

R-68151 stands out due to its specific inhibition of 5-lipoxygenase, making it a valuable tool in the study and treatment of inflammatory conditions.

Properties

CAS No.

138331-04-1

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

1-ethyl-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H28N4O2S/c1-4-26-22(30)27(21(29)23(26,2)3)19-7-5-17(6-8-19)24-13-15-25(16-14-24)18-9-11-20(28)12-10-18/h5-12,28H,4,13-16H2,1-3H3

InChI Key

AHWDHLCCXRVAIC-UHFFFAOYSA-N

SMILES

CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O

Canonical SMILES

CCN1C(=S)N(C(=O)C1(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O

Appearance

Solid powder

138331-04-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1-ethyl-3(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-5-dimethyl)-2-thioxo-4-imidazolidinone
R 68151
R-68151

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Lipoxygenase-In-1
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Reactant of Route 5
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